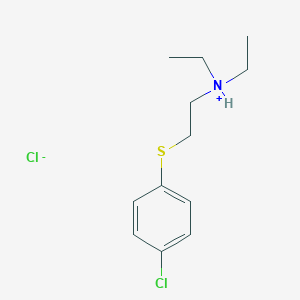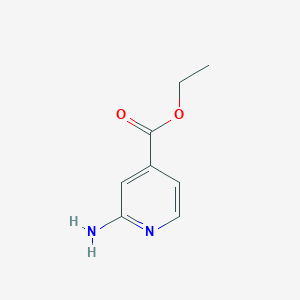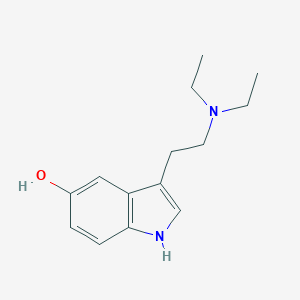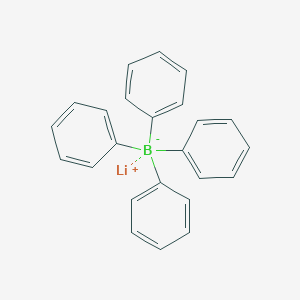![molecular formula C14H23NO B076721 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol CAS No. 13086-92-5](/img/structure/B76721.png)
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol, also known as BHT-DMAM, is a synthetic antioxidant that is commonly used in scientific research. This compound is a derivative of butylated hydroxytoluene (BHT), which is a widely used food preservative. BHT-DMAM has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol is not fully understood, but it is believed to work by scavenging free radicals and preventing lipid peroxidation. It may also inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and lipid peroxidation in various cell types, including liver cells and brain cells. 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma. In addition, 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol in lab experiments is its antioxidant properties. It can protect cells and tissues from oxidative stress and damage, which is a common problem in many types of experiments. However, 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol. One area of interest is its potential as a therapeutic agent for diseases such as arthritis and asthma. Further research is needed to determine the optimal dose and administration route for these applications. Another area of interest is its anti-cancer properties. More research is needed to determine the mechanisms of action and potential clinical applications of this compound in cancer treatment. Additionally, there is potential for the development of new derivatives of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol with improved properties and efficacy.
Synthesemethoden
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol can be synthesized through a multistep reaction process. The first step involves the reaction of 2,6-dimethylphenol with formaldehyde to produce 2,6-bis(hydroxymethyl)-4-methylphenol. This intermediate is then reacted with tert-butyl chloride to produce 2-tert-butyl-4,6-bis(hydroxymethyl)-methylphenol. Finally, dimethylamine is added to this compound to produce 2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has many applications in scientific research. One of the most common uses of this compound is as an antioxidant. It has been shown to protect against oxidative stress and lipid peroxidation in various cell types. 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
13086-92-5 |
|---|---|
Produktname |
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol |
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)8-12(13(10)16)14(2,3)4/h7-8,16H,9H2,1-6H3 |
InChI-Schlüssel |
HQWVRCWWPPWWIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN(C)C |
Andere CAS-Nummern |
13086-92-5 |
Synonyme |
4-(dimethylaminomethyl)-2-methyl-6-tert-butyl-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



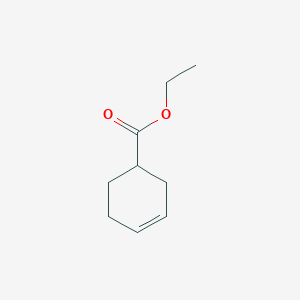
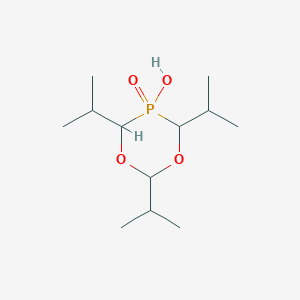
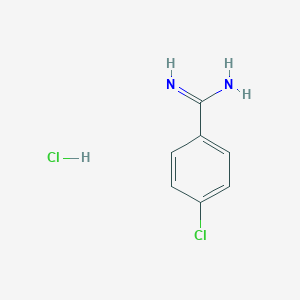
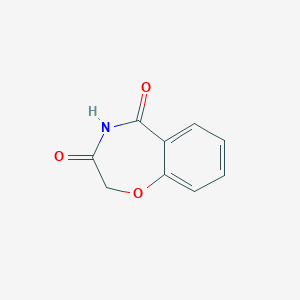
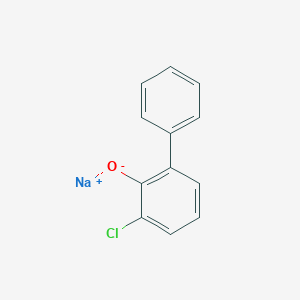
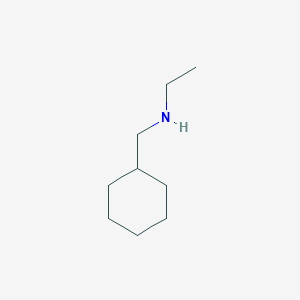
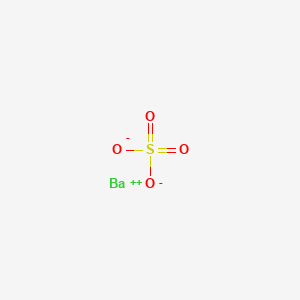

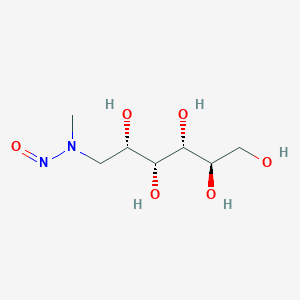
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
